Bienvenue dans la boutique en ligne BenchChem!

Osimertinib

EGFR-mutant NSCLC Overall Survival Network Meta-Analysis

Osimertinib is an oral, irreversible third-generation EGFR TKI that covalently binds C797, inhibiting activating mutations (exon 19 del, L858R) and T790M resistance with 143-fold selectivity over wild-type EGFR. Superior BBB penetration (Kpuu=0.21) and intracranial tumor regression make it essential for CNS metastasis models. Low grade ≥3 AE rate (8.6% vs 35.3% afatinib) enables prolonged dosing. As the MARIPOSA benchmark (median OS 36.7 months), it is the definitive comparator for preclinical head-to-head trials. Procure for reproducible, clinically translatable results.

Molecular Formula C28H33N7O2
Molecular Weight 499.6 g/mol
CAS No. 1421373-65-0
Cat. No. B560133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsimertinib
CAS1421373-65-0
SynonymsAZD9291;  AZD-9291;  Osimertinib
Molecular FormulaC28H33N7O2
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
InChIKeyDUYJMQONPNNFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown to yellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Osimertinib (CAS 1421373-65-0) as a Third-Generation Irreversible EGFR TKI for NSCLC Procurement and Research Applications


Osimertinib (AZD9291; Tagrisso®) is an oral, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is structurally distinguished by its mono-anilino-pyrimidine core that covalently binds to the cysteine-797 residue within the ATP-binding pocket of EGFR [1]. Unlike first- and second-generation EGFR TKIs, osimertinib is specifically designed to potently inhibit both EGFR-activating mutations (exon 19 deletions, L858R) and the acquired resistance T790M mutation, while demonstrating markedly reduced activity against wild-type EGFR [1]. This selectivity profile is the mechanistic basis for its improved therapeutic window and reduced on-target toxicity relative to earlier-generation agents.

Osimertinib vs. Other EGFR TKIs: Why Direct Substitution Is Not Supported by Quantitative Evidence


Although multiple EGFR TKIs are approved for EGFR-mutated NSCLC, they are not interchangeable entities. First-generation inhibitors (gefitinib, erlotinib) are reversible binders with limited activity against T790M resistance and higher wild-type EGFR inhibition, leading to dose-limiting rash and diarrhea [1]. Second-generation agents (afatinib, dacomitinib) are irreversible but exhibit significant wild-type EGFR inhibition and greater toxicity [2]. Even among third-generation TKIs, differences in brain penetration, selectivity ratios, and adverse event profiles preclude generic substitution [3]. The following quantitative evidence demonstrates specific performance characteristics of osimertinib that differentiate it from its closest analogs and inform rational procurement decisions for research and clinical applications.

Quantitative Differentiation of Osimertinib from Comparator EGFR TKIs: Evidence for Procurement and Research Selection


Superior Overall Survival Benefit Compared to First- and Second-Generation EGFR TKIs: A Bayesian Network Meta-Analysis

In a comprehensive Bayesian network meta-analysis of 23 randomized controlled trials involving 11 EGFR-TKIs, osimertinib demonstrated statistically significant improvements in overall survival (OS) compared to first- and second-generation TKIs [1]. The hazard ratios (HR) for OS favored osimertinib over gefitinib (HR = 0.61, 95% CI: 0.45–0.83), erlotinib (HR = 0.65, 95% CI: 0.48–0.89), and afatinib (HR = 0.65, 95% CI: 0.44–0.94).

EGFR-mutant NSCLC Overall Survival Network Meta-Analysis First-line Therapy

Enhanced Blood-Brain Barrier Penetration and Intracranial Antitumor Activity Compared to Gefitinib, Afatinib, and Rociletinib: Preclinical Evidence

Preclinical studies directly comparing brain penetration of osimertinib with other EGFR TKIs demonstrated that osimertinib achieves markedly higher brain exposure [1]. In vivo rat free brain-to-plasma ratio (Kpuu) for osimertinib was 0.21, compared to ≤0.12 for gefitinib, rociletinib, and afatinib. In a mouse brain metastasis model (EGFRm PC9), osimertinib at clinically relevant doses induced sustained tumor regression, whereas rociletinib failed to achieve tumor regression.

Brain Metastases CNS Penetration Preclinical Models Blood-Brain Barrier

Reduced Incidence of Grade ≥3 Adverse Events Compared to Afatinib and Favorable Safety Profile Versus Other EGFR TKIs

In a real-world analysis of EGFR-mutant NSCLC patients, the incidence of any grade ≥3 adverse event (AE) was 8.6% for osimertinib (n=93) compared to 35.3% for afatinib (n=17) [1]. Additionally, cutaneous toxicity (rash, paronychia, dry skin) of any grade occurred in 2.2% of osimertinib-treated patients versus 16.7% for afatinib, 8.6% for erlotinib, and 2.8% for gefitinib.

Adverse Events Tolerability Safety Profile Clinical Trials

High Selectivity for Mutant EGFR Over Wild-Type EGFR Compared to First- and Second-Generation TKIs

Osimertinib exhibits a wide therapeutic margin due to its high selectivity for mutant EGFR over wild-type (WT) EGFR [1]. In cell line assays, the IC50 for WT EGFR was 480 nM (range 480–1865 nM), whereas IC50 values for sensitizing mutations (Del19, L858R) ranged from 13–54 nM, yielding a selectivity ratio of approximately 9- to 143-fold. In contrast, gefitinib shows an IC50 of 59 nM for WT EGFR and 7–12 nM for mutants (selectivity ratio ~5- to 8-fold), while afatinib shows IC50 of 15 nM for WT and 0.6–1 nM for mutants (selectivity ratio ~15- to 25-fold).

Kinase Selectivity IC50 EGFR Wild-Type Therapeutic Index

Comparable Efficacy to Lazertinib with Distinct Safety Signals: Head-to-Head Double-Blind Randomized Trial

In the first randomized, double-blind, head-to-head comparison of two third-generation EGFR TKIs (MARIPOSA trial), lazertinib and osimertinib demonstrated comparable efficacy in treatment-naïve EGFR-mutant advanced NSCLC [1]. Median progression-free survival was 18.5 months for lazertinib versus 16.6 months for osimertinib (HR = 0.98; 95% CI, 0.79–1.22; P=0.86). Objective response rates were 83% and 85%, respectively. However, lazertinib was associated with lower rates of QT interval prolongation compared to osimertinib.

Head-to-Head Trial Third-Generation EGFR TKI Progression-Free Survival Cardiac Safety

Superior Progression-Free Survival in First-Line Treatment Compared to Gefitinib and Erlotinib: A Network Meta-Analysis

A network meta-analysis of first-line EGFR TKIs ranked osimertinib as having the best progression-free survival (PFS) benefit among all comparators [1]. Osimertinib demonstrated significantly prolonged PFS compared to gefitinib (HR = 0.39, 95% CI: 0.21–0.74) and erlotinib (HR = 0.53, 95% CI: 0.29–1.0), and showed favorable superiority in overall survival (OS) compared to gefitinib (HR = 0.61, 95% CI: 0.45–0.83), erlotinib (HR = 0.65, 95% CI: 0.48–0.89), and afatinib (HR = 0.65, 95% CI: 0.44–0.94).

Progression-Free Survival First-Line Therapy Network Meta-Analysis EGFR-TKI Comparison

Osimertinib in Research and Industrial Applications: Evidence-Driven Use Cases


First-Line Treatment of EGFR-Mutant NSCLC with Brain Metastases

Osimertinib's superior blood-brain barrier penetration (Kpuu = 0.21 vs ≤0.12 for comparators) and demonstrated intracranial activity make it the preferred agent for preclinical and clinical studies involving patients with brain metastases [1]. The sustained tumor regression observed in EGFRm PC9 mouse brain metastasis models, where rociletinib failed to achieve regression, directly supports its selection for CNS-focused research protocols [1].

Long-Term Maintenance Therapy in EGFR-Mutant NSCLC Clinical Trials

The favorable safety profile of osimertinib, with a grade ≥3 adverse event rate of 8.6% compared to 35.3% for afatinib [2], supports its use in trials requiring prolonged drug exposure. Lower rates of treatment-related discontinuation and dose reduction facilitate compliance and enable robust assessment of long-term endpoints such as overall survival and quality of life.

In Vitro Kinase Profiling and Selectivity Studies

Osimertinib's high selectivity ratio (IC50 WT/mutant up to 143-fold) versus first- and second-generation TKIs (selectivity ratios of 5–25-fold) [3] makes it an ideal tool compound for studies dissecting mutant EGFR signaling pathways with minimal confounding effects from wild-type EGFR inhibition. This property is particularly valuable in cell line panels engineered to express specific EGFR mutations.

Comparator Arm in Third-Generation EGFR TKI Development Programs

As the benchmark third-generation EGFR TKI with mature overall survival data (median OS 36.7 months in the MARIPOSA trial [4]), osimertinib serves as the essential comparator for head-to-head trials evaluating novel agents. Its well-characterized efficacy and safety profile provide a reliable reference for assessing incremental benefits of combination regimens or next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osimertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.